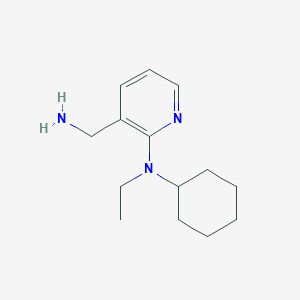

3-(氨甲基)-N-环己基-N-乙基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability .科学研究应用

Antibacterial and Antibiofilm Agents

3-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine: has potential applications as an advanced antibacterial and antibiofilm agent. This compound can be incorporated into polymers to target bacterial membranes, offering a rapid bactericidal effect with a low propensity for resistance development. Such polymers could be used in direct therapies or as adjuvants to enhance the efficacy of existing antibiotics, particularly against multi-drug resistant organisms .

Suzuki-Miyaura Cross-Coupling Reactions

This compound may serve as an intermediate in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the aminomethyl group could facilitate the formation of biaryl structures, which are common frameworks in many active pharmaceutical ingredients .

Catalyst for Amidation and Esterification

The chemical structure of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine suggests that it could act as an effective catalyst for the amidation and esterification of carboxylic acids. These reactions are crucial in the synthesis of peptides and ester-based drugs, potentially improving reaction efficiency and selectivity .

Ligand for Protein and Enzyme Studies

Due to its potential to form complexes with Lewis acids, this compound could be used as a ligand in protein and enzyme studies. It may help in elucidating the structures and mechanisms of various biomolecules, contributing to the understanding of biological processes and the development of new therapeutic agents .

Synthesis of Heterocyclic Compounds

The aminomethyl group in the compound’s structure is conducive to the synthesis of heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry, including as antiviral, antitumor, and anti-inflammatory agents.

Development of Advanced Materials

3-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine: could be used in the development of advanced materials, such as smart polymers and sensors. Its molecular structure allows for the creation of materials with specific properties, such as responsiveness to environmental stimuli or the ability to bind selectively to certain substances .

作用机制

安全和危害

属性

IUPAC Name |

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-17(13-8-4-3-5-9-13)14-12(11-15)7-6-10-16-14/h6-7,10,13H,2-5,8-9,11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLSHSQTOBYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=CC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)